molecular formula C10H13BrN6O B3197024 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide CAS No. 1002243-82-4

1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide

Cat. No.: B3197024
CAS No.: 1002243-82-4
M. Wt: 313.15 g/mol
InChI Key: NZUYANVFWVXBHR-UHFFFAOYSA-N
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Description

1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide is a pyrazole-based compound featuring a bromo-substituted pyrazole core linked via a methyl group to a second pyrazole ring bearing a carbohydrazide (-CONHNH₂) functional group. Its molecular formula is C₁₁H₁₄BrN₅O, with a molecular weight of 332.18 g/mol (calculated based on structural analogs in ). The compound is synthesized through condensation reactions involving (3,5-dimethyl-1H-pyrazol-1-yl)methanol derivatives and hydrazine-based reagents, as suggested by synthetic pathways for related pyrazole-carbohydrazides (). The bromine atom at the 4-position of the pyrazole ring enhances electrophilic reactivity, while the carbohydrazide group enables diverse chemical modifications, such as Schiff base formation or coordination with metal ions, which are critical for pharmaceutical or material science applications .

Properties

IUPAC Name

1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN6O/c1-6-9(11)7(2)17(14-6)5-16-4-3-8(15-16)10(18)13-12/h3-4H,5,12H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUYANVFWVXBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CN2C=CC(=N2)C(=O)NN)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The bromo-substituted pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The carbohydrazide group may also play a role in binding to biological molecules, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazole Derivatives

Compound Name Core Structure Substituents Functional Groups Molecular Weight CAS Number Reference
Target Compound Two pyrazole rings 4-Bromo, 3,5-dimethyl (first ring); carbohydrazide (second ring) -CONHNH₂ 332.18 959088-72-3 (analog in )
1-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine Two pyrazole rings 4-Bromo, 3,5-dimethyl (first ring); 3,5-dimethyl, 4-amine (second ring) -NH₂ 327.20 sc-302700 ()
4-Bromo-1-methylpyrazole-3-carbohydrazide Single pyrazole ring 4-Bromo, 1-methyl -CONHNH₂ 219.04 400878-08-2 ()
4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde Pyrazole + benzene 4-Bromo, 3,5-dimethyl (pyrazole); 3-methoxybenzaldehyde -CHO 332.23 959088-72-3 ()

Key Observations :

  • The target compound’s dual pyrazole system distinguishes it from simpler analogs like 4-bromo-1-methylpyrazole-3-carbohydrazide, which lacks the methyl-linked second pyrazole ring .
  • Compared to the Santa Cruz Biotechnology analog (sc-302700), the replacement of the 4-amine group with a carbohydrazide (-CONHNH₂) alters hydrogen-bonding capacity and biological activity .
  • The 3-methoxybenzaldehyde derivative () replaces the second pyrazole with an aromatic aldehyde, reducing nitrogen content but enhancing π-π stacking interactions .

Reactivity Differences :

  • The carbohydrazide group in the target compound allows for Schiff base formation with aldehydes/ketones, a feature absent in amine- or aldehyde-substituted analogs .
  • Bromine at the 4-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), common in medicinal chemistry for aryl-aryl bond formation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Predicted LogP Solubility (Water) Melting Point Purity
Target Compound 1.98 (estimated) Low (hydrophobic pyrazole cores) Not reported ≥95% (analog in )
sc-302700 2.15 Low Not reported 95% ()
4-Bromo-1-methylpyrazole-3-carbohydrazide 1.98 Moderate (smaller size) 160–165°C ≥95% ()
3-Methoxybenzaldehyde analog 2.50 Very low (aromatic aldehyde) Not reported 95% ()

Key Insights :

  • The carbohydrazide group slightly improves water solubility compared to purely hydrocarbon-substituted pyrazoles (e.g., sc-302700) .
  • Higher LogP values for 3-methoxybenzaldehyde analogs suggest greater lipophilicity, favoring membrane permeability in drug design .

Biological Activity

The compound 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide is a member of the pyrazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a bromo substituent and multiple methyl groups, which influence its reactivity and biological activity. The molecular formula is C10H11BrN4O2C_{10}H_{11}BrN_4O_2 with a molecular weight of approximately 299.13 g/mol.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including our compound of interest. A comparative analysis of various pyrazole derivatives showed that certain compounds exhibited significant antibacterial activity against common pathogens.

CompoundMinimum Inhibitory Concentration (MIC)Pathogen
7b0.22 - 0.25 μg/mLStaphylococcus aureus
7b0.22 - 0.25 μg/mLStaphylococcus epidermidis

In vitro evaluations indicated that compounds similar to this compound showed effective inhibition zones and bactericidal activity .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. The compound has shown promising results in inhibiting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism
MCF73.79Apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Induction of apoptosis

For instance, studies demonstrated that derivatives like 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide exhibited significant cytotoxicity against A549 lung cancer cells with IC50 values in the nanomolar range .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, pyrazole derivatives have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors in biological systems. This interaction modulates their activity, leading to various therapeutic effects.

Case Studies

Several case studies have documented the efficacy of pyrazole compounds in clinical settings:

  • Antibacterial Efficacy : A study involving pyrazole derivatives reported significant inhibition against drug-resistant strains of bacteria, highlighting their potential as new therapeutic agents.
  • Cancer Treatment : Clinical trials assessing the efficacy of pyrazole-based drugs in treating specific cancer types demonstrated improved patient outcomes compared to standard therapies.

Q & A

Q. What green chemistry approaches minimize waste in its synthesis?

  • Methodology : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ catalytic reagents (e.g., Amberlyst-15 for acid-catalyzed steps). Use flow chemistry to reduce reaction volumes and improve energy efficiency. Calculate E-factors to quantify waste reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide

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